molecular formula C7H16Cl2N2 B133414 3-Aminoquinuclidine dihydrochloride CAS No. 6530-09-2

3-Aminoquinuclidine dihydrochloride

Cat. No.: B133414
CAS No.: 6530-09-2
M. Wt: 162.66 g/mol
InChI Key: STZHBULOYDCZET-UHFFFAOYSA-N
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Description

3-Aminoquinuclidine dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C7H16Cl2N2 and its molecular weight is 162.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93906. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Bridged-Ring - Quinuclidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ribonucleotide Reductase Inhibition

3-Aminoquinuclidine dihydrochloride is studied for its potential role as a ribonucleotide reductase inhibitor. A specific derivative, 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP), has been investigated for its use in treating advanced-stage solid cancers. The study estimated the maximum tolerated dose (MTD) and oral bioavailability of 3-AP in patients, indicating its potential as a novel small-molecule inhibitor with modest clinical benefits for treating advanced solid tumors (Chao et al., 2012).

Metabolism and Nutrient Deficiency Correction

In the field of metabolism and nutrient deficiency correction, this compound derivatives are investigated for their potential therapeutic benefits. For example, studies have explored the use of amino acids for treating conditions like 3-phosphoglycerate dehydrogenase (3-PGDH) deficiency, characterized by congenital microcephaly, intractable seizures, and severe psycho-motor retardation. Treatment with the deficient amino acids, like L-serine, has shown a favorable response, with major reductions in seizure frequency and no adverse effects documented, indicating a beneficial outcome depending on early diagnosis and treatment (de Koning et al., 2002).

Mechanism of Action

Target of Action

3-Aminoquinuclidine dihydrochloride is a type of quaternary ammonium compound (QAC) that has been found to have antimicrobial properties . The primary targets of this compound are bacteria, including Gram-positive strains such as S. aureus, B. cereus, L. monocytogenes, and E. faecalis .

Mode of Action

The compound interacts with its bacterial targets by disrupting the balance of hydrophobic and hydrophilic structures within the bacterial cell . This disruption can lead to the inhibition of bacterial growth and biofilm formation . It’s also suggested that 3-amidoquinuclidine salts may have a specific mechanism of action against certain bacteria, such as L. monocytogenes .

Biochemical Pathways

It’s known that the compound’s antimicrobial activity is related to its ability to disrupt the bacterial cell membrane . This disruption can inhibit essential processes for bacterial survival and proliferation.

Pharmacokinetics

It’s worth noting that the compound’s effectiveness as an antimicrobial agent suggests it has sufficient bioavailability to interact with its bacterial targets .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth and biofilm formation . This can lead to the death of the bacteria, thereby preventing infection and disease.

Action Environment

The antimicrobial activity of this compound can be influenced by the composition of the surrounding environment . For instance, the compound’s effectiveness can vary depending on the nutrient content of the media in which the bacteria are suspended . This suggests that environmental factors can play a significant role in determining the compound’s action, efficacy, and stability.

Safety and Hazards

The safety data sheet for 3-Aminoquinuclidine dihydrochloride suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures are recommended .

Future Directions

Recent studies suggest that the introduction of the amide functional group into quaternary ammonium compounds (QACs) structures results in soft variants that retain their antimicrobial properties while opening the possibility of fine-tuned activity regulation . The obtained 3-amidoquinuclidine QACs showed a broad range of antibacterial activities related to the hydrophobic-hydrophilic balance of the QAC structures . These data suggest that 3-amidoquinuclidine QACs could be considered as novel antimicrobial agents that pose a low threat to ecosystems and human health .

Biochemical Analysis

Biochemical Properties

3-Aminoquinuclidine dihydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as an intermediate in the preparation of certain pharmaceuticals, such as Azasetron . The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity. This compound’s ability to form stable complexes with enzymes makes it a useful reagent in enzymatic studies.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving bacterial cells, derivatives of this compound have demonstrated significant antibacterial activity . This compound can disrupt bacterial cell membranes, leading to cell lysis and death. Additionally, it has been found to inhibit biofilm formation, which is crucial for bacterial survival and pathogenicity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity . For instance, it has been observed to inhibit certain proteases, which are enzymes that break down proteins. This inhibition can result in altered cellular processes and changes in gene expression. Additionally, this compound can interact with nucleic acids, influencing transcription and translation processes.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied extensively. This compound is known for its stability under various conditions, although it can degrade over time when exposed to moisture or high temperatures . In in vitro studies, the long-term effects of this compound on cellular function have been observed, with some studies indicating potential cytotoxicity at higher concentrations . Its antimicrobial properties remain effective over extended periods, making it a reliable reagent in biochemical research.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that at lower dosages, this compound can effectively inhibit bacterial growth without causing significant toxicity . At higher dosages, it may exhibit toxic or adverse effects, including cytotoxicity and potential organ damage . These threshold effects highlight the importance of dosage optimization in experimental settings to balance efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. It has been found to influence metabolic flux and metabolite levels, particularly in the context of amino acid metabolism . This compound can act as a substrate for certain enzymes, leading to the production of metabolites that play crucial roles in cellular processes. Additionally, its interactions with metabolic enzymes can modulate the overall metabolic activity of cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments . Its distribution within tissues is influenced by factors such as blood flow and tissue permeability. Once inside the cells, this compound can interact with intracellular proteins, affecting its localization and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with nucleic acids and influence gene expression. Alternatively, it may be found in the cytoplasm, where it can interact with cytosolic enzymes and proteins, modulating various cellular processes.

Properties

IUPAC Name

1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c8-7-5-9-3-1-6(7)2-4-9;;/h6-7H,1-5,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZHBULOYDCZET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6238-14-8 (Parent)
Record name Quinuclidine, 3-amino-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006530092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6530-09-2
Record name Quinuclidine, 3-amino-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006530092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-aminoquinuclidine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.750
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the chirality of 3-aminoquinuclidine dihydrochloride in chemical synthesis?

A: this compound exists in two enantiomeric forms: (R)- and (S)-3-aminoquinuclidine dihydrochloride. This chirality is crucial because it allows for the synthesis of enantiomerically pure compounds. For instance, [(R)-C7H16N2]2[Mo8O26] and [(S)-C7H16N2]2[Mo8O26] were selectively synthesized using the corresponding enantiomer of this compound. [] This selectivity is vital in pharmaceutical development, as different enantiomers can exhibit distinct biological activities.

Q2: How has this compound been utilized in developing new catalysts?

A: Researchers have successfully synthesized an enantiopure thiourea organocatalyst using (-)-(S)-3-aminoquinuclidine dihydrochloride. [, ] This novel thiourea catalyst demonstrated activity in several asymmetric reactions, including Michael additions, nitromethane 1,4-addition, and Friedel-Crafts alkylation, albeit with moderate yields and enantioselectivities. This research highlights the potential of using this compound as a scaffold for developing new chiral catalysts.

Q3: Can you elaborate on the role of this compound in material science, specifically in synthesizing noncentrosymmetric molybdates?

A: Research indicates that this compound plays a crucial role as a structure-directing agent in synthesizing noncentrosymmetric molybdates. [] By reacting racemic 3-aminoquinuclidine with molybdenum trioxide and water under hydrothermal conditions, researchers were able to crystallize three new compounds: [C7H16N2][Mo3O10] x H2O, [C7H16N2]2[Mo8O26] x H2O, and [C7H16N2]2[Mo8O26] x 4 H2O. These compounds were found to have varying stabilities depending on the initial reactant ratios. Importantly, by utilizing enantiopure (R)- or (S)-3-aminoquinuclidine dihydrochloride, two new noncentrosymmetric compounds, [(R)-C7H16N2]2[Mo8O26] and [(S)-C7H16N2]2[Mo8O26], were synthesized. These compounds crystallize in the noncentrosymmetric space group P2(1) (No. 4) and belong to the polar crystal class 2 (C2), exhibiting second-harmonic generation activity. This research highlights the potential of this compound in designing materials with specific optical properties.

Q4: Are there any alternative synthetic routes for this compound that offer improvements over traditional methods?

A: Yes, researchers have developed an improved procedure for synthesizing both (R)- and (S)-3-aminoquinuclidine dihydrochloride. [, ] This method involves a streamlined one-pot synthesis of a key imine intermediate (2) using lithium oxide as the base and molecular sieves. This improved process offers several advantages, including potentially higher yields, reduced reaction time, and simplified purification.

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